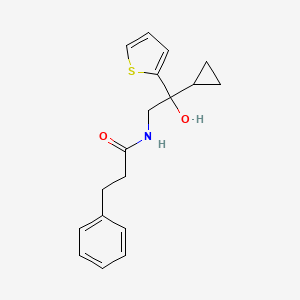

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl and various substituted phenyl groups, has been achieved through a process characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, a series of substituted cyclohexenone derivatives were synthesized using a reaction between substituted chalcones and ethylacetoacetate, followed by the preparation of N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide via the Claisen-Schmidt condensation method in the presence of sodium hydroxide in ethanol . Additionally, stereodefined trisubstituted cyclopropanes with naphthyloxy, thiophenyl, and (N-methylamino)methyl groups were synthesized using asymmetric cyclopropanation of allylic alcohols .

Molecular Structure Analysis

The crystal structure of one of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, specifically N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined using single crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of Claisen-Schmidt condensation, which is a method for forming carbon-carbon double bonds in the preparation of N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide . The asymmetric cyclopropanation of allylic alcohols is another key reaction used in the synthesis of trisubstituted cyclopropanes, which are relevant to the molecular structure of interest .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide are not detailed in the provided papers, the characterization techniques such as IR spectroscopy, 1H-NMR spectroscopy, and mass spectrometry mentioned in the synthesis of related compounds can be used to infer some of these properties . The antimicrobial activities of some synthesized compounds against Gram-positive and Gram-negative bacteria indicate potential biological applications, which is a significant aspect of their chemical properties . The in vitro assays of the synthesized cyclopropanes as inhibitors of serotonin, norepinephrine, and dopamine transporters, with one enantiomer showing low nanomolar range inhibition, suggest important chemical interaction properties and potential therapeutic uses .

Wissenschaftliche Forschungsanwendungen

Metabolic and Detection Studies

- A thiophene analogue of methamphetamine, studied for its metabolism and detectability in rats and humans, highlighted the importance of identifying metabolites for forensic and toxicological analysis (Welter et al., 2013).

Antibacterial and Antifungal Applications

- Novel cycloalkylthiophene-Schiff bases and their metal complexes showed promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Altundas et al., 2010).

Anxiolytic-like Effects

- The anxiolytic-like activity of a specific allosteric modulator of metabotropic glutamate4 receptors was investigated, suggesting a new approach to anxiety treatment (Stachowicz et al., 2004).

Histone Deacetylase Inhibition for Cancer Therapy

- A study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors showed significant antiproliferative activity against cancer cell lines, underscoring the therapeutic potential of these compounds (Jiao et al., 2009).

Corrosion Inhibition

- Schiff base compounds containing oxygen, nitrogen, and sulfur donors were evaluated as corrosion inhibitors for mild steel, demonstrating high efficiency and potential applications in materials protection (Leçe et al., 2008).

Enzymatic Catalysis in Polymerization

- The enzymatic catalysis of oxidative polymerization of para-functionalized phenol derivatives in an aqueous medium, using horseradish peroxidase, suggests applications in polymer chemistry and environmental sustainability (Pang et al., 2003).

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-17(11-8-14-5-2-1-3-6-14)19-13-18(21,15-9-10-15)16-7-4-12-22-16/h1-7,12,15,21H,8-11,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTGEZWGCFLVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)